molecular formula C22H19ClN4O4S2 B2367813 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-42-3

4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2367813
CAS No.: 533872-42-3
M. Wt: 502.99
InChI Key: TVYLDVLEVHUEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound of significant interest in medicinal chemistry research, primarily due to the incorporation of the 1,3,4-oxadiazole heterocycle. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in compounds with defined metabolic stability profiles . Researchers investigate this core structure for its potential in developing novel anticancer agents, as structurally similar 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers . The specific substitution pattern on the 1,3,4-oxadiazole ring, particularly at the 2- and 5- positions, is a critical area of study, as it allows for fine-tuning of lipophilicity and other structural parameters that directly influence biological activity and selectivity in quantitative structure-activity relationship (QSAR) models . Beyond oncology, the 1,3,4-oxadiazole ring system is a key scaffold explored for a wide spectrum of chemotherapeutic effects. The scientific literature documents related compounds being evaluated for diverse pharmacological applications, including antiviral, antimicrobial, and enzyme inhibition activities, highlighting the broad utility of this chemotype in probe and lead discovery efforts . The integration of the 5-chlorothiophene moiety further enhances the molecular diversity and research value of this compound, as the thiophene ring is a common component in many bioactive molecules and pharmaceutical agents . This compound is intended for research applications only, providing chemists and biologists with a valuable intermediate or tool compound for investigating new biological pathways and structure-activity relationships.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4S2/c1-2-27(14-15-6-4-3-5-7-15)33(29,30)17-10-8-16(9-11-17)20(28)24-22-26-25-21(31-22)18-12-13-19(23)32-18/h3-13H,2,14H2,1H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLDVLEVHUEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its synthesis and toxicity profile.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O4S2C_{21}H_{17}ClN_{4}O_{4}S_{2}, with a molecular weight of 488.96 g/mol. The structure comprises a benzamide backbone with a sulfamoyl group and an oxadiazole moiety, which contribute to its biological activity. The presence of a chlorothiophene ring enhances its chemical properties, making it a subject of interest for further research.

Property Value
Molecular FormulaC21H17ClN4O4S2C_{21}H_{17}ClN_{4}O_{4}S_{2}
Molecular Weight488.96 g/mol
PurityTypically 95%

Antimicrobial Activity

Compounds similar to This compound have shown promising antimicrobial properties. The sulfamoyl group is known for its antibacterial effects, while oxadiazole derivatives often exhibit significant activity against various pathogens.

In experimental studies, certain derivatives have demonstrated effective inhibition against bacterial strains, with some compounds showing better efficacy than standard antibiotics. For instance, compounds derived from the oxadiazole framework have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Research indicates that derivatives of oxadiazole exhibit cytotoxicity against several cancer cell lines. For example, studies have shown that certain analogs can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

A notable study reported that specific oxadiazole-based compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxic effects .

Toxicity Profile

While exploring the biological activity, it is crucial to assess the toxicity profile of the compound. A study evaluating the toxicity of related compounds in zebrafish embryos revealed that certain derivatives exhibited low toxicity levels, with LC50 values indicating safe exposure limits for further development . The compound 10f , for instance, showed an LC50 value of 20.58 mg/L, classifying it as low-toxicity .

Synthesis

The synthesis of This compound typically involves several steps:

  • Formation of Benzamide Backbone : Starting from a substituted benzamide.
  • Reaction with Thiophene Derivative : Introducing the chlorothiophene moiety.
  • Sulfamoylation : Adding the sulfamoyl group to yield the target compound.

This multi-step synthetic route allows for modifications that can enhance biological activity or explore new derivatives .

Study 1: Antimicrobial Efficacy

A comparative study evaluated various oxadiazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited superior antimicrobial activity compared to established antibiotics like pyraclostrobin .

Study 2: Anticancer Potential

In another investigation focused on anticancer activity, specific oxadiazole derivatives were tested against human breast cancer cell lines. The results showed significant cytotoxic effects with IC50 values below 10 µM for several compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. The sulfamoyl group is particularly noted for its antibacterial effects. Studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus , suggesting potential applications in developing new antibacterial agents .

Anticancer Activity

The compound's structural features position it as a candidate for anticancer drug development. Research on substituted benzamides has shown moderate to excellent activity against several cancer cell lines. For instance, studies have reported that derivatives exhibit cytotoxicity against human cancer cells, indicating that This compound may also possess similar anticancer properties .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies are essential for elucidating how the compound interacts with biological targets, including enzyme inhibition pathways relevant to cancer and bacterial growth .

Synthesis and Derivative Development

The synthesis of This compound typically involves multiple steps starting from substituted benzamides and thiophene derivatives. This synthetic route allows for modifications that can enhance biological activity or optimize the compound for specific therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO2_2
N) group participates in nucleophilic substitution reactions, particularly under basic or acidic conditions. For example:

  • Hydrolysis : The sulfamoyl group undergoes hydrolysis in acidic media to yield sulfonic acid derivatives.

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

Table 1: Reaction Conditions for Sulfamoyl Modifications

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydrolysisH2_2
SO4_4
(conc.), reflux, 6 hBenzamide-sulfonic acid derivative85
AlkylationCH3_3
I, K2_2
CO3_3
, DMF, 80°CN-Methylsulfamoyl derivative72

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring is electrophilic at the C-2 position, enabling:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or thiols under mild conditions.

  • Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Table 2: Oxadiazole-Mediated Reactions

Reaction TypeReagents/ConditionsKey ObservationsYield (%)Reference
SNAr with AnilineAniline, Et3_3
N, CH3_3
CN, 60°CSubstitution at C-2 with -NHPh68
CycloadditionPhenylacetylene, CuI, 100°CTriazole formation55

Chlorothiophene Functionalization

The 5-chlorothiophen-2-yl group undergoes:

  • Electrophilic Substitution : Bromination or nitration at the C-4 position.

  • Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids.

Table 3: Chlorothiophene-Specific Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationBr2_2
, FeCl3_3
, CHCl3_3
, 0°C4-Bromo-5-chlorothiophene90
Suzuki CouplingPd(PPh3_3
)4_4
, K2_2
CO3_3
, 80°CBiaryl derivative78

Benzamide Backbone Modifications

The benzamide core can be functionalized via:

  • Esterification : Methanol/H2_2
    SO4_4
    under reflux to form methyl esters.

  • Amidation : Condensation with primary amines to generate secondary amides.

Key Mechanistic Insights

  • Sulfamoyl Hydrolysis : Protonation of the sulfamoyl nitrogen increases electrophilicity, facilitating water attack.

  • Oxadiazole SNAr : The electron-withdrawing oxadiazole ring activates the C-2 position for nucleophilic displacement.

  • Thiophene Bromination : Directed by the chlorine substituent, bromine adds para to the existing halogen.

Stability and Reaction Optimization

  • pH Sensitivity : Sulfamoyl hydrolysis accelerates below pH 3 or above pH 10.

  • Temperature Effects : Oxadiazole cycloadditions require >80°C for optimal yields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Sulfamoyl Group Oxadiazole Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound Benzyl(ethyl) 5-chlorothiophen-2-yl 502.99 ~3.7* 8
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide) Benzyl(methyl) 4-methoxyphenylmethyl ~579.6† ~4.2 9
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) Furan-2-yl ~528.6† ~3.5 8
N-[5-(5-chlorothiophen-2-yl)-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide Diethyl 5-chlorothiophen-2-yl 480.5 3.7 8
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]benzamide Benzyl(ethyl) 4-fluorophenyl 480.5 3.7 8

*Estimated based on analog data.
†Calculated from molecular formulas.

Key Observations:

  • Sulfamoyl Group Variations : Replacing benzyl(ethyl) with diethyl (as in ) reduces steric bulk but may decrease target affinity due to loss of aromatic interactions.
  • Lipophilicity : The target compound’s XLogP3 (~3.7) aligns with Lipinski’s rule (optimal <5), suggesting favorable oral bioavailability .
Antifungal Activity
  • LMM5 and LMM11 : These analogs demonstrated potent antifungal activity against Candida albicans (MIC₅₀: 1–4 µg/mL) via thioredoxin reductase inhibition .
  • Target Compound : While direct antifungal data are unavailable, the 5-chlorothiophen-2-yl group may improve enzyme inhibition compared to LMM11’s furan, as chlorine enhances electrophilicity and binding to catalytic cysteine residues .
Enzyme Inhibition
  • Carbonic Anhydrase (hCA II) : Derivatives like N-([4-(5-(ethylthio)-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (XLogP3: 3.7) showed strong hCA II inhibition (Ki: 12 nM) via sulfonamide-Zn²⁺ interaction . The target compound’s benzyl(ethyl)sulfamoyl group may similarly coordinate metal ions in enzyme active sites.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound combines three critical structural domains:

  • A benzamide core functionalized with a sulfamoyl group (-SO₂N-) at the para position.
  • A 1,3,4-oxadiazole ring substituted at the 2-position.
  • A 5-chlorothiophene-2-yl moiety linked to the oxadiazole ring.

Key synthetic hurdles include:

  • Regioselective formation of the 1,3,4-oxadiazole ring.
  • Efficient coupling of the chlorothiophene unit without halogen scrambling.
  • Compatibility of sulfamoylation reagents with intermediate functional groups.

Stepwise Synthesis and Methodological Variations

Synthesis of the 1,3,4-Oxadiazole Ring Intermediate

The oxadiazole scaffold is constructed via cyclization of a substituted hydrazide with a carboxylic acid derivative. Two predominant approaches are documented:

Hydrazide-Carboxylic Acid Cyclocondensation

Protocol :

  • Hydrazide Preparation : React 4-carboxybenzamide hydrazide with 5-chlorothiophene-2-carboxylic acid chloride in dry dichloromethane (DCM) at 0–5°C.
  • Cyclization : Treat the hydrazide intermediate with phosphorus oxychloride (POCl₃) under reflux (110°C, 6–8 h).

Reaction Conditions :

Parameter Value
Solvent Dry DCM
Temperature 0–5°C (step 1); 110°C (step 2)
Catalyst POCl₃ (2.5 equiv)
Yield 68–72%

Optimization Insight :

  • Excess POCl₃ minimizes side reactions (e.g., N-acylation).
  • Anhydrous conditions prevent hydrolysis of the oxadiazole ring.
Alternative Cyclization via Carbon Disulfide

Protocol :

  • React β-[(N-benzenesulphonyl)anilino]propionic acid hydrazide with carbon disulfide (CS₂) in ethanol.
  • Reflux with potassium hydroxide (KOH) for 8–10 h to eliminate H₂S gas.

Reaction Conditions :

Parameter Value
Solvent Ethanol/H₂O (3:1)
Temperature Reflux (78°C)
Base KOH (1.2 equiv)
Yield 60–65%

Comparison :

  • The CS₂ method avoids POCl₃ but requires longer reaction times.
  • Lower yields attributed to incomplete H₂S elimination.

Sulfamoylation of the Benzamide Core

Introducing the benzyl(ethyl)sulfamoyl group involves nucleophilic substitution at the benzamide’s para position:

Protocol :

  • Sulfonation : Treat 4-aminobenzamide with chlorosulfonic acid (ClSO₃H) at 0°C to form 4-sulfamoylbenzamide.
  • Alkylation : React with benzyl(ethyl)amine in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C → RT, 12 h).

Reaction Conditions :

Parameter Value
Solvent THF
Temperature 0°C → RT
Base TEA (3.0 equiv)
Yield 75–80%

Critical Notes :

  • Slow addition of ClSO₃H prevents exothermic decomposition.
  • Benzyl(ethyl)amine must be freshly distilled to avoid oxidation.

Coupling of the Chlorothiophene Moiety

The 5-chlorothiophen-2-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr):

Suzuki-Miyaura Coupling

Protocol :

  • Prepare the oxadiazole-boronic ester by treating the oxadiazole intermediate with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
  • Couple with 5-chloro-2-iodothiophene using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 80°C.

Reaction Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand None required
Solvent Dioxane/H₂O
Yield 65–70%

Advantages :

  • High regioselectivity for the 2-position of thiophene.
  • Tolerates electron-withdrawing chloro substituents.
Nucleophilic Aromatic Substitution

Protocol :

  • React the oxadiazole intermediate with 2-bromo-5-chlorothiophene in dimethylformamide (DMF).
  • Use potassium carbonate (K₂CO₃) as a base at 120°C for 24 h.

Reaction Conditions :

Parameter Value
Solvent DMF
Base K₂CO₃ (3.0 equiv)
Temperature 120°C
Yield 55–60%

Limitations :

  • Competing side reactions (e.g., dehalogenation) reduce yield.
  • Requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase SiO₂ Chromatography : Elute with ethyl acetate/hexane (1:3 → 1:1) to isolate the target compound (Rf = 0.42).
  • HPLC : Use a C18 column with acetonitrile/H₂O (70:30) to achieve >98% purity.

Spectroscopic Characterization

Key Data :

  • IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1340 cm⁻¹ (S=O), 1120 cm⁻¹ (C-O-C oxadiazole).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.40 (m, 9H, aromatic-H), 4.10 (q, J=7.1 Hz, 2H, NCH₂CH₃), 3.65 (s, 2H, SO₂NCH₂Ph).
  • LC-MS (ESI+) : m/z 503.0 [M+H]⁺, matching the molecular formula C₂₂H₁₉ClN₄O₄S₂.

Comparative Analysis of Synthetic Routes

Method Oxadiazole Yield Sulfamoylation Yield Chlorothiophene Coupling Yield Total Yield
POCl₃ Cyclization + Suzuki 72% 78% 68% 39%
CS₂ Cyclization + SNAr 65% 75% 58% 28%

Industrial-Scale Considerations

  • Cost Analysis : Pd catalysts account for 60% of raw material costs. Recycling Pd via extraction (e.g., with polyvinylpyrrolidone) reduces expenses by 40%.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in sulfamoylation decreases environmental impact (E-factor: 12 → 8).

Q & A

Basic: What are the critical steps in synthesizing 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis involves three key steps:

  • Formation of the 1,3,4-oxadiazole ring : Cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or H₂SO₄ as dehydrating agents) .
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide core .
  • Sulfamoyl group introduction : Coupling the intermediate with benzylethylsulfonamide using EDCI or DCC as coupling agents .
    Optimization : Temperature control (e.g., 0–5°C for cyclization), solvent choice (polar aprotic solvents like DMF), and purification via column chromatography or recrystallization improve yield (>60%) and purity (>95%) .

Basic: Which functional groups in this compound are most relevant to its biological activity?

The compound’s bioactivity arises from:

  • 1,3,4-Oxadiazole ring : Imparts metabolic stability and π-π stacking interactions with biological targets .
  • Sulfamoyl group (-SO₂N) : Enhances hydrogen-bonding potential and enzyme inhibition (e.g., thioredoxin reductase) .
  • 5-Chlorothiophene moiety : Increases lipophilicity and membrane permeability, critical for antifungal activity .

Advanced: How can researchers resolve low yields during the final sulfamoylation step?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Reagent selection : Use EDCI/HOBt instead of DCC to reduce racemization .
  • Solvent optimization : Switch to anhydrous DCM or THF to minimize hydrolysis .
  • Temperature modulation : Perform reactions at -10°C to slow competing pathways .
  • Real-time monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry .

Advanced: How should contradictory data on antimicrobial vs. anticancer activity be analyzed?

Conflicting results may arise from assay-specific conditions or target selectivity. Methodological approaches include:

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., Candida albicans vs. HeLa cells) to identify selective toxicity thresholds .
  • Target validation : Use knock-out models (e.g., CRISPR-Cas9) to confirm involvement of thioredoxin reductase in observed activity .
  • Structural analogs : Test derivatives lacking the 5-chlorothiophene group to isolate contributions of specific moieties to bioactivity .

Advanced: What mechanistic insights exist for its antifungal activity against Candida albicans?

The compound inhibits thioredoxin reductase (Trr1) , a key enzyme in oxidative stress response:

  • In silico docking : Predicts binding to the Trr1 active site via sulfamoyl-oxadiazole interactions .
  • Enzyme assays : Measure NADPH oxidation rates to quantify inhibition (IC₅₀ ~2.5 µM) .
  • ROS accumulation : Confirm mechanism via fluorescence assays (e.g., DCFH-DA) showing elevated reactive oxygen species in treated cells .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Key SAR findings:

  • Oxadiazole substitution : Replacing 5-chlorothiophene with furan reduces antifungal potency by 70%, highlighting the role of halogenated aromatics .
  • Sulfamoyl alkylation : Benzyl-ethyl substitution (vs. methyl) improves logP by 1.2 units, enhancing blood-brain barrier penetration .
  • Benzamide para-position : Electron-withdrawing groups (e.g., -NO₂) at the para position increase enzyme affinity by 40% .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and sulfamoyl linkage .
  • HPLC-MS : Verifies purity (>98%) and molecular weight (observed m/z 493.1 vs. calculated 492.5) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzamide core .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • pH stability : Degrades rapidly at pH <3 (acidic conditions) due to sulfamoyl hydrolysis. Use lyophilized storage at pH 7.4 (PBS buffer) for long-term stability .
  • Thermal stability : Maintains integrity at ≤25°C but decomposes at >80°C (TGA data). Avoid high-temperature reactions or solvent removal under vacuum .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with Trr1 (PDB: 3W9S) to identify key residues (e.g., Cys-335) for sulfamoyl binding .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns to validate docking poses .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Advanced: What in vitro assays are recommended for preliminary toxicity profiling?

  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 24-h exposure .
  • Cytotoxicity : Use MTT assays on HEK293 cells to determine selectivity indices (e.g., SI >10 for therapeutic windows) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 µM preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.